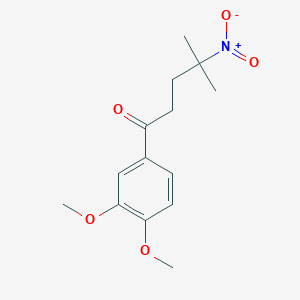

1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Coexistence Curve Analysis

The study titled "Coexistence Curve for 3-Methylpentane–Nitroethane near the Critical Point" investigates the coexistence curve of the liquid mixture 3-methylpentane–nitroethane. The research provides insights into the behavior of binary liquid systems near their critical point, which is relevant for understanding the phase behavior of complex organic compounds such as 1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one. The findings suggest that the composition differences in coexisting liquid phases follow a specific proportionality, which could be informative when considering the solubility and mixture behavior of similar nitro compounds .

Molecular Structure Analysis

In the paper "The 1:1 complex of 4-nitrophenol and 4-methylpyridine," the focus is on the molecular structure of a hydrogen-bonded dimer formed between 4-nitrophenol and 4-methylpyridine. The study reveals that the molecules are linked by an O—H⋯N hydrogen bond, and the dihedral angle between the phenyl and pyridine rings is significant. This structural information is crucial when analyzing the molecular structure of this compound, as it provides a comparative basis for understanding how nitro groups and aromatic systems interact in solid-state structures .

Chemical Reactions Analysis

The reaction patterns of γ-nitroketones are explored in "Reaction of γ-nitroketones and methyl 4-nitrobutanoates with formaldehyde and primary amines." This paper is particularly relevant as it discusses the reactivity of a compound structurally related to this compound. The study shows that 5-nitropentan-2-one can undergo the Mannich reaction to yield complex nitrogen-containing heterocycles. This suggests that the target compound may also participate in similar reactions, potentially leading to a variety of functionalized derivatives .

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of this compound, the studies offer indirect information that can be extrapolated. For instance, the coexistence curve data can inform on the compound's phase behavior, while the molecular structure analysis provides insights into potential intermolecular interactions. The chemical reactivity described in indicates how the compound might behave under synthetic conditions, which is essential for understanding its stability and reactivity profile.

Wissenschaftliche Forschungsanwendungen

Facile Preparation and Characterization

One research direction involves the synthesis and detailed characterization of unsymmetrical mono-carbonyl curcuminoids, which share structural motifs with "1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one." These studies often employ various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, UV-Vis, and single crystal X-ray diffraction (SC-XRD), to elucidate the structure and properties of these compounds. Such work lays the groundwork for understanding their chemical reactivity, potential as materials with specific optical properties, and their behavior in different chemical environments (Khalid et al., 2020).

Molecular Electronic Devices

Compounds structurally related to "this compound" have been studied for their electronic properties, such as demonstrating negative differential resistance and significant on-off peak-to-valley ratios in molecular electronic devices. These findings indicate potential applications in the development of molecular electronics, where such compounds can act as active elements in devices due to their unique electronic behaviors (Chen et al., 1999).

Bioreductively Targeted Nitrothienyl Prodrugs

In the realm of therapeutic applications, nitrothienyl derivatives of certain compounds, including those structurally related to "this compound," have been synthesized and evaluated for their potential as bioreductively activated prodrugs. These studies focus on optimizing the release of cytotoxic agents under hypoxic conditions, common in tumor microenvironments, offering a route towards targeted cancer therapies (Thomson et al., 2006).

Zukünftige Richtungen

The future directions for the study of “1-(3,4-Dimethoxyphenyl)-4-methyl-4-nitropentan-1-one” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be investigated .

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-4-methyl-4-nitropentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,15(17)18)8-7-11(16)10-5-6-12(19-3)13(9-10)20-4/h5-6,9H,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIMWGNJYUVAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)C1=CC(=C(C=C1)OC)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819134 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5,5,7,7-tetramethyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546255.png)

![5-(4-Fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2546262.png)

![3-[(2-Fluoro-3-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2546264.png)

![methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B2546265.png)

![ethyl 6-acetyl-2-(3-phenoxypropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2546267.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2546268.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea](/img/structure/B2546269.png)

![6-methyl-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}nicotinamide](/img/structure/B2546270.png)

![N-(2-methoxyphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2546274.png)